1-Hydroxy-4-Methylpyridine-2(1h)-Thione
Overview
Description
1-Hydroxy-4-Methylpyridine-2(1h)-Thione (HMTPT) is an organic compound that has become increasingly popular in the scientific community due to its unique properties and potential applications. HMTPT is a water-soluble, colorless, and relatively stable compound that has been used in a variety of scientific experiments and research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for HMTPT.
Scientific Research Applications
Complex Formation and Characterization
1-Hydroxy-4-Methylpyridine-2(1h)-Thione has been studied in the synthesis and characterization of metal complexes. For example, research has shown its use in forming stable complexes with metals like Fe(III) and Pb(II), revealing its potential in coordination chemistry and metal ion detection (Katoh, Harada, & Saito, 2006).
Synthesis of Derivatives
This compound has been involved in the development of new synthesis methods for various derivatives. Research demonstrates its role in synthesizing substituted 2-pyridones, highlighting its versatility in organic synthesis and the development of novel compounds (Litvinov, Sharanin, Promonenkov, Rodinovskaya, Shestopalov, & Mortikov, 1984).
Polymerization and Radical Generation
Studies have explored its use as a chain transfer agent in free radical polymerizations, indicating its potential in polymer chemistry (Meijs & Rizzardo, 1991). Additionally, it has been investigated for its photochemical properties, particularly in generating hydroxyl radicals (Aveline & Redmond, 1999).
Crystal Structure Analysis
Research on this compound has contributed to understanding the crystal structures of various compounds, aiding in the elucidation of molecular geometries and interactions (Lobana, Paul, Hundal, & Obrai, 1999).
Peptide Synthesis Applications
It has been used in peptide synthesis, particularly as derivatives in the formation of activated esters, showcasing its role in bioorganic chemistry and the synthesis of biologically relevant molecules (Barton & Ferreira, 1996).
Mechanism of Action
Target of Action
Similar compounds in the dihydropyridine class have been known to interact with various cellular targets, including ion channels and enzymes .
Mode of Action
It’s known that dihydropyridines typically exert their effects by interacting with their targets, leading to changes in cellular processes .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.93, indicating its potential to cross biological membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Hydroxy-4-Methylpyridine-2(1H)-Thione .
properties
IUPAC Name |
1-hydroxy-4-methylpyridine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-7(8)6(9)4-5/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJCTXRXJZSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280441 | |
Record name | 1-Hydroxy-4-methyl-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25363-69-3 | |
Record name | 1-Hydroxy-4-methyl-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25363-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-4-methyl-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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